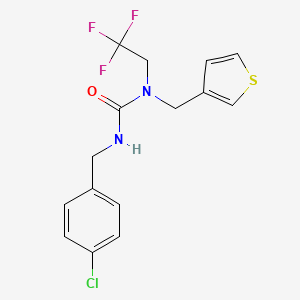
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C15H14ClF3N2OS and its molecular weight is 362.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, identified by its CAS number 1219906-58-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19ClN2O2S, with a molecular weight of 338.9 g/mol. The presence of a chlorine atom and a trifluoroethyl group suggests potential interactions with biological targets that could be exploited in medicinal chemistry.
The biological activity of this compound is likely mediated through its interaction with various molecular targets. Compounds with similar structures have shown diverse mechanisms:
- Enzyme Inhibition : Many urea derivatives act as enzyme inhibitors, modulating pathways involved in cancer and inflammation.
- Receptor Modulation : The structural features may allow binding to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting potential antimicrobial properties for this urea derivative.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit significant biological activities. Here are some findings:
| Activity Type | Description |
|---|---|
| Antitumor | Similar compounds have shown cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Potential activity against bacteria and fungi has been suggested in preliminary studies. |
| Anti-inflammatory | Structural analogs have been reported to inhibit inflammatory cytokines. |
Case Studies
- Antitumor Activity : A study investigated the cytotoxic effects of similar urea derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Properties : In vitro studies demonstrated that related compounds exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential application in treating resistant infections.
- Enzyme Inhibition : Research on similar thiophene-containing ureas revealed their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound might also possess such inhibitory effects .
Research Findings
Recent studies have highlighted the following key points regarding the biological activity of related compounds:
- Cytotoxicity : Compounds with similar structures have shown varying degrees of cytotoxicity against different cancer types, with some exhibiting IC50 values in the low micromolar range .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds can induce DNA damage and inhibit cell proliferation through multiple pathways, including oxidative stress induction and apoptosis .
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2OS/c16-13-3-1-11(2-4-13)7-20-14(22)21(10-15(17,18)19)8-12-5-6-23-9-12/h1-6,9H,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGFNQKVJQSTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N(CC2=CSC=C2)CC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














